他达拉非杂质 19

描述

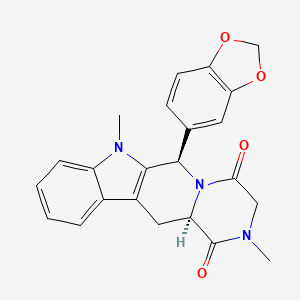

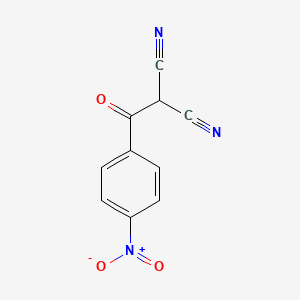

Tadalafil Impurity 19, also known as Tadalafil Spiro-urethane Impurity (EP Impurity F), is a compound with the molecular formula C22H19N3O6 . It is related to Tadalafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5), which is used for the treatment of erectile dysfunction .

Synthesis Analysis

The synthesis of Tadalafil Impurity 19 involves a reaction with sodium hydride in tetrahydrofuran (THF) at room temperature. After stirring for 35 minutes, iodomethane is added, and the reaction mixture is stirred for 3 hours . Two synthetic schemes were evaluated to study the impurity profile of tadalafil .科学研究应用

分析方法开发:

- Schreiber 等人(2017 年)的一项研究开发了一种用于测定药物样品中的他达拉非及其杂质的超高效液相色谱法,突出了准确识别杂质(如他达拉非杂质 19)对于药品质量控制的重要性 (Schreiber、Halko 和 Hutta,2017)。

- Satheesh 等人(2013 年)开发了一种稳定性指示 UPLC 方法,用于同时测定片剂中的他达拉非及其杂质,展示了先进色谱技术在药物分析中的应用 (Satheesh、Sree Ganesh 和 Saravanan,2013)。

药品生产中的质量控制:

- Anerao 等人(2019 年)专注于使用气相色谱法对包括他达拉非相关杂质在内的遗传毒性杂质进行定量分析,强调了检测和定量分析杂质以确保药物安全的重要性 (Anerao、Patil、Solse 和 Patil,2019)。

药代动力学研究:

- Nikolaou 等人(2011 年)的研究开发了一种 GC/MS 方法用于测定全血中的他达拉非,这对于药代动力学研究和治疗药物监测至关重要,其中了解this compound 等药物杂质的行为可能具有相关性 (Nikolaou、Papoutsis、Athanaselis、Alevisopoulos、Khraiwesh、Pistos 和 Spiliopoulou,2011)。

药物相互作用和机理研究:

- Beasley 等人(2005 年)评估了他达拉非对 QT 间期的影响,展示了对药物杂质的理解如何在研究药物相互作用和机理中至关重要 (Beasley、Mitchell、Dmitrienko、Emmick、Shen、Costigan、Bedding、Turik、Bakhtyari、Warner、Ruskin、Cantilena 和 Kloner,2005)。

制剂和递送系统开发:

- Kim、Kim 和 Baek(2018 年)比较了口服和鼻内给药后比格犬中他达拉非的药代动力学特性,突出了开发包括this compound 等杂质在内的药物新递送系统的潜力 (Kim、Kim 和 Baek,2018)。

勃起功能障碍之外的治疗应用:

- Galiè 等人(2009 年)研究了他达拉非用于治疗肺动脉高压,展示了将药物或其杂质重新用于不同治疗应用的潜力 (Galiè、Brundage、Ghofrani、Oudiz、Simonneau、Safdar、Shapiro、White、Chan、Beardsworth、Frumkin 和 Barst,2009)。

作用机制

Target of Action

Tadalafil, the parent compound of Tadalafil Impurity 19, is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) . The primary targets of Tadalafil are PDE-5 receptors, which are predominantly found in the vascular smooth muscle of the corpus cavernosum and the pulmonary vasculature .

Mode of Action

Tadalafil’s interaction with its targets leads to the inhibition of PDE-5, an enzyme that breaks down cGMP . This inhibition results in increased levels of cGMP, leading to smooth muscle relaxation . In the context of erectile dysfunction, this relaxation allows the corpus cavernosum to fill with blood, producing an erection .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)-cGMP pathway . Upon sexual stimulation, NO is released, which increases the level of cGMP. The cGMP then induces smooth muscle relaxation, allowing for vasodilation and increased blood flow . By inhibiting PDE-5, Tadalafil prolongs the effects of cGMP, thereby enhancing and extending the vasodilatory effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over a range of doses, and steady-state plasma concentrations are achieved within 5 days of once-daily dosing . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The mean half-life of elimination of Tadalafil is 15-17.5 hours in healthy adults .

Result of Action

The molecular and cellular effects of Tadalafil’s action primarily involve the relaxation of vascular smooth muscle. In the context of erectile dysfunction, this results in enhanced erectile function . In the treatment of pulmonary arterial hypertension, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation, which reduces blood pressure in the pulmonary arteries .

Action Environment

The action, efficacy, and stability of Tadalafil can be influenced by various environmental factors. For instance, Tadalafil’s activity is unaffected by meals , making it more flexible for administration compared to some other PDE-5 inhibitors. As tadalafil is predominantly metabolized by cyp3a2 , drugs that inhibit or induce CYP3A2 could potentially affect the pharmacokinetics of Tadalafil.

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6,17-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVKZCLEGWYPLH-DYESRHJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105172 | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477970-21-1 | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477970-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

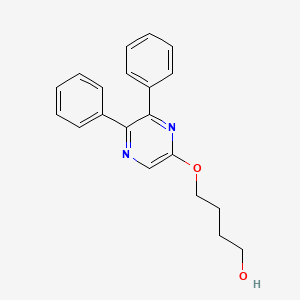

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)